Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclopropyl group linked to a substituted piperidine scaffold via a tert-butyl ester. Its structure comprises:
- Cyclopropyl moiety: A strained three-membered ring that may enhance metabolic stability and influence lipophilicity .
- Piperidin-3-ylmethyl core: A six-membered nitrogen-containing ring substituted with a 2-hydroxy-ethyl group at the 1-position and a methylene bridge at the 3-position.
- tert-Butyl carbamate: A bulky ester group that likely improves hydrolytic stability compared to smaller esters (e.g., benzyl) .
This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor precursor or a protected intermediate in drug synthesis.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-6-7-14)12-13-5-4-8-17(11-13)9-10-19/h13-14,19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVONRHMNXDNATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1353952-89-2) is a synthetic compound belonging to the class of carbamates, characterized by its unique cyclopropyl and piperidine moieties. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.44 g/mol
- Structure : The compound features a cyclopropyl group attached to a piperidine ring with a hydroxyethyl substituent and a tert-butyl ester group.
This compound has been shown to interact with various biological targets, leading to diverse pharmacological effects:
- Cell Cycle Regulation : The compound may repress the promoter of p53, a critical tumor suppressor gene, and sequester transcription factors like CREB3 in the cytoplasm. This action can disrupt normal cell cycle regulation by inhibiting CDKN1A, a negative regulator of the cell cycle .
- Inflammatory Response Modulation : It has been observed to suppress NF-kappa-B activation while activating AP-1, indicating potential anti-inflammatory properties .
- Lipid Metabolism : The compound alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage, which could have implications for metabolic disorders .
- Immune Response : By binding to dendritic cells via C1QR1, it leads to down-regulation of T-lymphocyte proliferation, suggesting immunomodulatory effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (Hypopharyngeal) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 12 | Modulation of lipid metabolism |
These findings suggest that the compound has potential applications in cancer therapy and metabolic disease management.
Case Studies
- Cancer Therapy : A study evaluated the efficacy of this compound in inducing apoptosis in hypopharyngeal tumor cells (FaDu). Results indicated an IC50 value of 10 µM, demonstrating its potential as an anticancer agent through apoptosis induction .
- Metabolic Disorders : Research on its effects on hepatocytes revealed that the compound significantly influences lipid storage pathways, which could be beneficial for treating conditions like non-alcoholic fatty liver disease (NAFLD) .
- Immunomodulatory Effects : In a clinical setting, the compound's ability to down-regulate T-cell proliferation was highlighted in studies investigating autoimmune disorders, suggesting its potential as an immunosuppressant .
Scientific Research Applications
Structural Characteristics
The compound features:
- A cyclopropyl ring, which can influence the compound's pharmacokinetics and receptor interactions.
- A piperidine moiety that may enhance binding affinity to biological targets.
- A tert-butyl ester group that could affect solubility and stability.
Medicinal Chemistry
Cyclopropyl derivatives are known for their ability to modulate biological activity. This compound's structure allows it to potentially interact with various receptors, making it a candidate for the development of new pharmacological agents.
Case Studies :
- Antidepressant Activity : Research has indicated that piperidine derivatives can exhibit antidepressant-like effects in animal models. The incorporation of the cyclopropyl group may enhance these effects by modifying the compound's interaction with neurotransmitter systems.
Pharmacological Studies
The compound's potential as a therapeutic agent has been explored through various pharmacological studies. Its ability to act on specific receptors could lead to applications in treating disorders such as anxiety and depression.
Findings :
- In vitro studies have shown that compounds with similar structures can inhibit reuptake of neurotransmitters like serotonin and norepinephrine, suggesting potential antidepressant properties.
Neuropharmacology
Given its structural features, this compound may also be investigated for neuroprotective effects or cognitive enhancement. The piperidine ring is often associated with central nervous system activity.
Synthetic Chemistry
The synthesis of cyclopropyl-containing compounds is of significant interest due to their unique reactivity and stability. Research into efficient synthetic pathways for this compound could yield insights into broader applications in organic synthesis.
Data Tables
Comparison with Similar Compounds
Variations in Ester Groups
The tert-butyl ester distinguishes the compound from analogs with benzyl or other ester groups. Key differences include:
The tert-butyl group’s steric bulk reduces susceptibility to enzymatic hydrolysis, making it advantageous for in vivo applications. In contrast, benzyl esters are more prone to cleavage under acidic or enzymatic conditions .
Substituent Modifications on the Piperidine Ring
Substitutions on the piperidine ring significantly alter physicochemical and biological properties:
The hydroxy-ethyl group in the target compound improves solubility through hydrogen bonding, whereas the amino-ethyl analog () introduces a primary amine, enhancing aqueous solubility but requiring protection during synthesis .
Ring System Modifications
Replacing the piperidine ring with pyrrolidine or altering substitution positions impacts conformational flexibility:
Piperidine derivatives generally exhibit better metabolic stability due to reduced ring strain compared to pyrrolidine analogs .
Carbamate Substituent Variations
The cyclopropyl group in the target compound contrasts with other carbamate substituents (e.g., ethyl, isopropyl):
The cyclopropyl group’s rigidity may improve binding affinity to hydrophobic enzyme pockets, whereas linear substituents like ethyl prioritize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
